N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Description
N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Enaminones as Synthesis Building Blocks
Enaminones have been utilized as key intermediates in the synthesis of various compounds with potential antitumor and antimicrobial activities. For example, reactions of enaminones with active methylene compounds and aliphatic amines have led to the creation of substituted pyridine derivatives and bipyrazoles, respectively, demonstrating significant cytotoxic effects against cancer cell lines comparable to standard treatments (Riyadh, 2011).
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown strong DNA affinities and in vitro effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds have demonstrated excellent in vivo activity in animal models for trypanosomiasis, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial Activity
Various heterocyclic compounds synthesized from enaminones have been explored for their antimicrobial properties. For instance, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, showing potential as antimicrobial agents (Abdel-rahman et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds involving thiazolo[5,4-d]pyrimidine derivatives has been reported, with some showing activities as amplifiers of phleomycin against Escherichia coli. This demonstrates the chemical versatility of thiazolo[5,4-d]pyrimidine structures and their potential applications in developing new antimicrobial strategies (Brown et al., 1977).
Properties
IUPAC Name |
N-[5-(2-cyclopentylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-16(11-25-13-3-1-2-4-13)21-7-5-14-15(9-21)26-18(19-14)20-17(23)12-6-8-24-10-12/h6,8,10,13H,1-5,7,9,11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIWRSPSUMFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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